Peniamidienone
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Overview
Description
Peniamidienone is a natural product found in Penicillium with data available.
Scientific Research Applications
Plant Growth Regulation
Peniamidienone has been identified as a compound with plant growth-regulating properties. It was isolated from cultures of the fungus Penicillium sp. No. 13 and was found to exhibit weak inhibition of lettuce seedling growth (Kimura et al., 2000).
Nanotechnology in Biomedicine
While not directly related to this compound, research has shown significant progress in the field of phenolic-enabled nanotechnology (PEN), especially in biomedical applications. PEN, due to its accessibility, versatile reactivity, and biocompatibility, has been pivotal in particle engineering and the synthesis of nanohybrid materials for biosensing, bioimaging, and disease treatment (Wu et al., 2021).
Environmental Monitoring
The Phenological Eyes Network (PEN) was established to validate terrestrial ecological remote sensing data, focusing on seasonal changes in vegetation. The network employs core sensors to monitor ecosystem features like phenology, primary production, and leaf area index. This network is part of a broader biodiversity observation framework and contributes significantly to the remote sensing and long-term in situ monitoring of ecosystems (Nasahara & Nagai, 2015).
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[[(Z)-[6-[(1E,3E)-hepta-1,3-dienyl]-2-oxocyclohex-3-en-1-ylidene]methyl]amino]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C19H23NO3/c1-3-4-5-6-7-9-15-10-8-11-18(21)16(15)13-20-17-12-14(2)23-19(17)22/h5-9,11-15,20H,3-4,10H2,1-2H3/b6-5+,9-7+,16-13- |
InChI Key |
AGEGFCGROUIHGU-TUFLQPMZSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C\1CC=CC(=O)/C1=C\NC2=CC(OC2=O)C |
Canonical SMILES |
CCCC=CC=CC1CC=CC(=O)C1=CNC2=CC(OC2=O)C |
Synonyms |
6-(N-(5-methyl-2,5-dihydro-2-oxofuran-3-yl)aminomethylene)-5-((1E,3E)-1,3-heptadienyl)-2-cyclohexenone peniamidienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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